molecular formula C6H11NO4 B178252 (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol CAS No. 198691-31-5

(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol

Cat. No. B178252
M. Wt: 161.16 g/mol
InChI Key: YACWZQLEGQUPOG-OTWZMJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, also known as 2,3,4,5-tetrahydroxypipecolic acid (THPP), is a naturally occurring amino acid derivative found in various plants and microorganisms. THPP has been found to possess various biological activities, including antitumor, antiviral, and immunomodulatory effects.

Mechanism Of Action

The exact mechanism of action of THPP is not fully understood. However, studies have suggested that THPP may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.

Biochemical And Physiological Effects

THPP has been found to possess various biochemical and physiological effects. Studies have shown that THPP can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.

Advantages And Limitations For Lab Experiments

One advantage of THPP is that it is a naturally occurring compound that can be easily synthesized from L-threonine. This makes it a relatively inexpensive compound for use in lab experiments. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on THPP. One area of research could be to further investigate the mechanism of action of THPP, particularly its ability to induce apoptosis in cancer cells. Another area of research could be to investigate the potential use of THPP as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future research could focus on developing new synthesis methods for THPP that are more efficient and cost-effective.

Synthesis Methods

THPP can be synthesized from L-threonine through a series of chemical reactions. The first step involves the conversion of L-threonine to L-serine using a threonine dehydratase enzyme. The resulting L-serine is then converted to (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diolahydroxypipecolic acid lactone through a series of chemical reactions. The lactone is then hydrolyzed to produce THPP.

Scientific Research Applications

THPP has been found to possess various biological activities that make it an interesting compound for scientific research. Studies have shown that THPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. THPP has also been found to possess antiviral activity against influenza A virus and human immunodeficiency virus (HIV). In addition, THPP has been shown to possess immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.

properties

CAS RN

198691-31-5

Product Name

(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol

InChI

InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5+,6+/m0/s1

InChI Key

YACWZQLEGQUPOG-OTWZMJIISA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H](C(=N1)CO)O)O)O

SMILES

C(C1C(C(C(=N1)CO)O)O)O

Canonical SMILES

C(C1C(C(C(=N1)CO)O)O)O

synonyms

2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-alpha-,4-bta-)-(9CI)

Origin of Product

United States

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